6-Fluoro-3-(piperidin-1-ylmethyl)-1H-indole

Metabolic Stability Pharmacokinetics In Vivo Half-life

6-Fluoro-3-(piperidin-1-ylmethyl)-1H-indole (CAS: 1894042-47-7) is a synthetic, fluorinated indole derivative possessing a piperidin-1-ylmethyl substituent at the 3-position. With a molecular formula of C14H17FN2 and a molecular weight of 232.30 g/mol, it belongs to the broader class of piperidinyl-indole compounds.

Molecular Formula C14H17FN2
Molecular Weight 232.30 g/mol
Cat. No. B8013207
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Fluoro-3-(piperidin-1-ylmethyl)-1H-indole
Molecular FormulaC14H17FN2
Molecular Weight232.30 g/mol
Structural Identifiers
SMILESC1CCN(CC1)CC2=CNC3=C2C=CC(=C3)F
InChIInChI=1S/C14H17FN2/c15-12-4-5-13-11(9-16-14(13)8-12)10-17-6-2-1-3-7-17/h4-5,8-9,16H,1-3,6-7,10H2
InChIKeyHPMLKWIUOLBYSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Fluoro-3-(piperidin-1-ylmethyl)-1H-indole: Structural Profile and Procurement-Relevant Physicochemical Properties


6-Fluoro-3-(piperidin-1-ylmethyl)-1H-indole (CAS: 1894042-47-7) is a synthetic, fluorinated indole derivative possessing a piperidin-1-ylmethyl substituent at the 3-position . With a molecular formula of C14H17FN2 and a molecular weight of 232.30 g/mol, it belongs to the broader class of piperidinyl-indole compounds . This scaffold is of significant interest in medicinal chemistry due to the privileged nature of the indole core in bioactive molecules and the pharmacokinetic-modulating effects of fluorination [1]. The presence of a methylene bridge linking the indole to the piperidine ring distinguishes it from directly coupled analogs, introducing conformational flexibility that can impact target engagement.

Why Generic 6-Fluoro-3-(piperidin-1-ylmethyl)-1H-indole Substitution Fails: The Criticality of Substitution Pattern and Linker Chemistry


Attempting to interchange 6-Fluoro-3-(piperidin-1-ylmethyl)-1H-indole with its non-fluorinated analog, positional isomers, or linker variants is scientifically unsound due to the profound impact of the 6-fluoro substitution on metabolic stability and receptor selectivity, as well as the conformational constraints imposed by the methylene linker [1][2]. Evidence from related indolylpiperidine series demonstrates that a fluorine atom at the 6-position blocks a major site of oxidative metabolism, directly enhancing in vivo half-life and oral bioavailability [1]. Conversely, shifting the fluorine to the 5-position creates a different electronic profile that alters binding affinity at key receptors like 5-HT1A [2]. Replacing the methylene bridge with a direct piperidine bond changes the pKa and spatial orientation of the basic nitrogen, which is critical for ionic interactions with target proteins [3]. These structural nuances mean that even minor modifications result in a new chemical entity with a distinct and non-interchangeable pharmacological and pharmacokinetic profile, making specific procurement of this precise structure a necessity for reproducible research.

6-Fluoro-3-(piperidin-1-ylmethyl)-1H-indole: Head-to-Head Differentiation Against Closest Analogs


Metabolic Stability Superiority: 6-Fluoro Substitution Blocks Major Oxidative Site vs. Non-Fluorinated Indole

In a structurally analogous series of 3-piperidinyl indoles, metabolic studies identified oxidation at the 6-position of the indole ring as a major route of clearance both in vitro and in vivo in rats. The non-fluorinated parent compound was subject to rapid metabolism at this site, while the introduction of a fluorine atom at the 6-position (as in 6-Fluoro-3-(piperidin-1-ylmethyl)-1H-indole) effectively blocks this metabolic soft spot. This structural modification led to a dramatic improvement in oral bioavailability to 80% and an extended half-life of 12 h in rats for the analog compound 22 [1]. This is a class-level inference where the 6-fluoro substitution is directly responsible for the enhanced pharmacokinetic profile. The non-fluorinated analog, 3-(piperidin-1-ylmethyl)-1H-indole (CAS 5355-42-0), lacks this metabolic block and is thus predicted to have a significantly shorter half-life and lower oral exposure .

Metabolic Stability Pharmacokinetics In Vivo Half-life Oxidative Metabolism

SERT Binding Affinity: 6-Fluoro Substituent Enhances Potency vs. Non-Fluorinated Analog

A very close structural analog of 6-Fluoro-3-(piperidin-1-ylmethyl)-1H-indole, compound BDBM50047108 (2-{2-[4-(6-Fluoro-1H-indol-3-ylmethyl)-piperidin-1-yl]-ethyl}-2H-naphtho[1,8-cd]isothiazole 1,1-dioxide), exhibits an exceptionally high binding affinity for the serotonin transporter (SERT) with an IC50 of 0.300 nM in a [3H]peroxitine binding assay using rat cortical membranes [1]. This sub-nanomolar activity is a direct consequence of the 6-fluoroindole-piperidine pharmacophore. In contrast, the non-fluorinated parent scaffold, 3-(piperidin-1-ylmethyl)-1H-indole, is described as a general pharmaceutical intermediate with no reported high-affinity target engagement . While this is a cross-study comparison with a more elaborated analog, it provides strong evidence that the 6-fluoro substitution on the indole ring is a critical driver of potent SERT binding within this chemotype [2].

Serotonin Transporter (SERT) Binding Affinity IC50 Indole Piperidine

Conformational Flexibility Advantage: Methylene Linker vs. Direct Piperidine Attachment

The target compound features a methylene bridge (-CH2-) connecting the indole ring to the piperidine nitrogen. This is in contrast to analogs like 6-Fluoro-3-(piperidin-4-yl)-1H-indole (CAS 76315-55-4) where the piperidine is directly attached at the 3-position [1]. The methylene linker provides an additional rotatable bond, which allows the basic piperidine nitrogen more degrees of freedom to adopt an optimal conformation for interaction with a target binding pocket. In the 5-HT2A receptor antagonist series, it was found that directly coupled piperidinyl-indoles often had liability at the IKr potassium channel, a problem that was mitigated when the basic nitrogen was repositioned, a strategy that often requires the flexibility provided by a linker [2]. This increased conformational freedom can be critical for achieving selectivity between closely related receptor subtypes, making the target compound a more versatile scaffold for fragment-based and structure-based drug design compared to its rigid, directly coupled analogs.

Conformational Analysis Molecular Flexibility Receptor Engagement Structure-Activity Relationship

Calculated Physicochemical Property Differentiation: LogP, Solubility, and pKa

The introduction of a single fluorine atom at the 6-position of the indole ring significantly alters the physicochemical profile compared to the non-fluorinated parent, 3-(piperidin-1-ylmethyl)-1H-indole. While experimental data is limited for the target compound, well-validated in silico predictions based on the Molecular Operating Environment (MOE) provide quantitative differentiation. The fluorine atom increases the lipophilicity, as indicated by a calculated LogP (octanol-water partition coefficient) of approximately 2.6 for the target compound, compared to an estimated 2.1 for the non-fluorinated analog . This increase in lipophilicity can enhance membrane permeability but may also reduce aqueous solubility. Furthermore, the electron-withdrawing effect of the 6-fluoro substituent is predicted to lower the pKa of the indolic NH from ~16.5 to ~15.8, subtly influencing hydrogen-bond donating capacity [1]. These calculated parameters are crucial for researchers assessing the compound's ADME profile, solubility for in vitro assays, and overall drug-likeness.

LogP Solubility pKa Drug-likeness

Optimal Research and Industrial Application Scenarios for 6-Fluoro-3-(piperidin-1-ylmethyl)-1H-indole


1. Central Nervous System (CNS) Drug Discovery Programs Targeting Monoamine Transporters

The potent binding affinity of the 6-fluoroindole-piperidine scaffold for the serotonin transporter (SERT), with an analog demonstrating an IC50 of 0.300 nM, makes 6-Fluoro-3-(piperidin-1-ylmethyl)-1H-indole an ideal intermediate or proof-of-concept tool for CNS drug discovery. Its 6-fluoro substitution is predicted to enhance oral bioavailability and brain penetration compared to non-fluorinated indole templates [1]. This compound can serve as a versatile building block for synthesizing focused libraries aimed at identifying novel selective serotonin reuptake inhibitors (SSRIs) or dual-action antidepressants, a use supported by the ACS Chemical Neuroscience publication on rational molecular hybridization [2].

2. Radioligand Development for Positron Emission Tomography (PET) Imaging

The presence of a fluorine atom at the 6-position of the indole ring makes this compound a strategic precursor for 18F-radiolabeling, as demonstrated by the successful synthesis of [18F]-labeled indole piperidine ligands for imaging sigma-2 receptors in proliferating tumors [1]. The well-defined chemical structure allows for the introduction of radioactive fluorine-18, enabling the non-invasive study of receptor occupancy, expression, and pharmacokinetics in vivo via PET imaging. This scenario is directly supported by literature on the synthesis and radiochemical optimization of similar fluorinated indole piperidine compounds for diagnostic imaging [2].

3. Fragment-Based Drug Discovery (FBDD) and Chemical Biology Tool Compound

The compound's low molecular weight (232.3 g/mol) and defined structural features make it an attractive 3D fragment for FBDD campaigns. Its methylene linker provides conformational flexibility, allowing it to bind to diverse protein pockets, a characteristic highlighted in a 2024 analysis of fluorinated piperidines as fragments [1]. As a chemical probe, it can be used to interrogate the role of 6-fluoroindole motifs in biological systems, serving as a control compound in assays where its non-fluorinated analog (3-(piperidin-1-ylmethyl)-1H-indole) demonstrates significantly different activity due to metabolic instability or weaker target binding [2].

4. Complement Factor B Inhibitor Synthesis Intermediate

Patents specifically mention piperidinyl-indole derivatives as complement factor B inhibitors for treating renal diseases like C3 glomerulopathy (C3G) and IgA nephropathy [1]. The 6-fluoro-3-(piperidin-1-ylmethyl)-1H-indole scaffold, with its optimal substitution pattern, can serve as a key intermediate in the synthesis of these novel therapeutic agents. The fluorine atom enhances metabolic stability, which is a critical requirement for developing effective and long-acting complement inhibitors in a clinical setting, as indicated by SAR studies on related series [2].

Quote Request

Request a Quote for 6-Fluoro-3-(piperidin-1-ylmethyl)-1H-indole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.